molecular formula C19H20N2O6S B10813255 3-[4-Methyl-3-(morpholine-4-sulfonyl)-benzoylamino]-benzoic acid

3-[4-Methyl-3-(morpholine-4-sulfonyl)-benzoylamino]-benzoic acid

Cat. No.: B10813255
M. Wt: 404.4 g/mol
InChI Key: XOFOVSJRRQGMAW-UHFFFAOYSA-N
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Description

3-[4-Methyl-3-(morpholine-4-sulfonyl)-benzoylamino]-benzoic acid is a complex organic compound that features a benzoylamino group attached to a benzoic acid core

Properties

IUPAC Name

3-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-13-5-6-14(12-17(13)28(25,26)21-7-9-27-10-8-21)18(22)20-16-4-2-3-15(11-16)19(23)24/h2-6,11-12H,7-10H2,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFOVSJRRQGMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Methyl-3-(morpholine-4-sulfonyl)-benzoylamino]-benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoylamino Intermediate: This step involves the reaction of 4-methyl-3-nitrobenzoic acid with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to form the benzoylamino intermediate.

    Reduction of the Nitro Group: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reaction: The final step involves coupling the amino group with benzoic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-Methyl-3-(morpholine-4-sulfonyl)-benzoylamino]-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced functional groups (e.g., amines)

    Substitution: Substituted derivatives with new functional groups

Scientific Research Applications

3-[4-Methyl-3-(morpholine-4-sulfonyl)-benzoylamino]-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-Methyl-3-(morpholine-4-sulfonyl)-benzoylamino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid
  • 3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid

Uniqueness

3-[4-Methyl-3-(morpholine-4-sulfonyl)-benzoylamino]-benzoic acid is unique due to its specific structural features, such as the presence of both a benzoylamino group and a morpholine-4-sulfonyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-[4-Methyl-3-(morpholine-4-sulfonyl)-benzoylamino]-benzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoylamino group attached to a benzoic acid core, along with a morpholine-4-sulfonyl moiety. Its molecular formula is C19H20N2O6SC_{19}H_{20}N_{2}O_{6}S, and it has a molecular weight of approximately 432.49 g/mol. The presence of multiple functional groups suggests a potential for diverse interactions with biological targets.

Synthesis Methods

The synthesis of 3-[4-Methyl-3-(morpholine-4-sulfonyl)-benzoylamino]-benzoic acid typically involves several steps:

  • Formation of Benzoylamino Intermediate : Reaction of 4-methyl-3-nitrobenzoic acid with morpholine-4-sulfonyl chloride in the presence of triethylamine under reflux conditions.
  • Reduction of Nitro Group : The nitro group is reduced to an amino group using palladium on carbon (Pd/C) in hydrogen gas.
  • Coupling Reaction : The amino group is coupled with benzoic acid under acidic conditions to yield the final product.

Enzyme Inhibition and Receptor Modulation

Research indicates that 3-[4-Methyl-3-(morpholine-4-sulfonyl)-benzoylamino]-benzoic acid may exhibit enzyme inhibition properties, particularly against certain kinases and enzymes involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit HSET (KIFC1), leading to increased multipolarity in mitotic spindles in centrosome-amplified cancer cells, which may induce cell death through aberrant cell division .

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, thus modulating their activity. It may inhibit enzyme activity by occupying active sites or altering conformational states necessary for substrate binding.

Case Studies and Research Findings

A significant study explored the compound's effects on cancer cells by examining its ability to induce multipolar mitoses in centrosome-amplified DLD1 human colon cancer cells. The study reported that treatment with HSET inhibitors led to a notable increase in multipolar mitoses without affecting normal diploid cells, suggesting a selective action against cancerous cells .

Comparative Analysis

To understand the uniqueness of 3-[4-Methyl-3-(morpholine-4-sulfonyl)-benzoylamino]-benzoic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Biological Activity
4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acidStructureEnzyme inhibition
3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acidStructureReceptor modulation

This comparison highlights the distinct functional groups present in 3-[4-Methyl-3-(morpholine-4-sulfonyl)-benzoylamino]-benzoic acid that may confer unique biological properties not found in its analogs.

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